1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a nucleophilic substitution reaction using a trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylphenyl halide in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the ethylsulfonyl group.
Substitution: Substituted derivatives with different functional groups attached to the trifluoromethylphenyl group.
Scientific Research Applications
1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- 1-(ethylsulfonyl)-N-[2-(fluoromethyl)phenyl]piperidine-4-carboxamide
- 1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-4-carboxamide
Uniqueness
1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide is unique due to the presence of both the ethylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability, making this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S/c1-2-24(22,23)20-9-7-11(8-10-20)14(21)19-13-6-4-3-5-12(13)15(16,17)18/h3-6,11H,2,7-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQDYHPTCZJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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